molecular formula C19H23F3N6 B6473300 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640885-09-0

4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6473300
CAS No.: 2640885-09-0
M. Wt: 392.4 g/mol
InChI Key: CFTHPOLFQMXOQW-UHFFFAOYSA-N
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Description

4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C19H23F3N6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.19362925 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus altering the cellular processes controlled by these kinases.

Pharmacokinetics

Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This could potentially affect the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This inhibition can lead to the control of various cellular processes, including cell division, growth, and death. Therefore, it could potentially be used as a therapeutic agent in conditions characterized by abnormal cell growth, such as leukemia .

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-yl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6/c1-14-12-17(27-6-2-3-7-27)25-18(24-14)28-10-8-26(9-11-28)15-4-5-23-16(13-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTHPOLFQMXOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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